molecular formula C16H22N4O B2472659 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea CAS No. 1207002-81-0

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea

Cat. No.: B2472659
CAS No.: 1207002-81-0
M. Wt: 286.379
InChI Key: OPAVEEXVUKHSEI-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to its specific molecular structure, which includes a dimethylamino group, a pyrrole ring, and a phenylurea moiety.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h4-11,15H,12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVEEXVUKHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent to introduce the dimethylamino group.

    Coupling Reaction: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide bond in structurally related compounds undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous urea derivatives show cleavage patterns:

Conditions Reagents Products Source
Acidic (HCl, H₂SO₄)Aqueous acid (pH < 3)Amines (dimethylamine derivatives) + phenylurea fragments
Basic (NaOH)Aqueous base (pH > 10)Carboxylic acids (from oxalamide cleavage) + ammonia/amines

For example, hydrolysis of similar urea derivatives in methanol with 10 M NaOH at reflux yields amine precursors (e.g., (2-aminophenyl)(1H-pyrrol-2-yl)methanone) .

Nucleophilic Substitution

The dimethylamino group and urea nitrogen are potential sites for nucleophilic attack. Ethanol under reflux facilitates such reactions in related pyrrole-urea systems:

Reagent Conditions Product Yield Source
Alkyl halides (R-X)EtOH, 6–24 h, refluxQuaternary ammonium salts (alkylation at dimethylamino)60–85%
Acyl chloridesTrimethylamine, THF, 0–25°CAcylated urea derivatives70–90%

For instance, acylation of urea derivatives using triphosgene and trimethylamine produces stable carbamate intermediates .

Cyclization and Heterocycle Formation

The pyrrole moiety participates in cyclization reactions. In DMF with ammonium acetate and lithium carbonate, pyrrole-based enaminones form fused heterocycles (e.g., pyrrolo[1,2-a]pyrazines) :

Reagents Conditions Product Yield Source
NH₄OAc, Li₂CO₃DMF, 80°C, 12 hPyrrolo[1,2-a]pyrazines55–75%

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution. Halogenation and nitration are typical:

Reagent Conditions Product Regioselectivity Source
Br₂ (1 eq)CHCl₃, 0°C, 2 h5-Bromo-1H-pyrrole derivativeα-position (C5)
HNO₃/H₂SO₄0–5°C, 1 h3-Nitro-1H-pyrrole derivativeβ-position (C3)

Urea Group Reactivity

The urea functionality participates in condensation and coupling reactions:

Reaction Type Reagents Product Application Source
CondensationArylglyoxals, malononitrilePolysubstituted pyrrolesAChE inhibitors
Cross-couplingPd catalysts, aryl halidesBiaryl-urea derivativesDrug discovery

For example, multi-component reactions with arylglyoxals and malononitrile in EtOH yield bioactive pyrrole derivatives with IC₅₀ values ≤ 37 µM for acetylcholinesterase inhibition .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds reveals stability up to 150°C, with decomposition pathways involving:

  • Cleavage of the urea bond (200–250°C)

  • Pyrrole ring degradation (300–350°C)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H20N4O
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 1251552-68-7

The compound features a dimethylamino group, a pyrrole ring, and a phenylurea moiety, which contribute to its biological activity.

Acetylcholinesterase Inhibition

One of the notable applications of this compound is as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that derivatives of pyrrole, including this compound, can effectively inhibit AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that urea derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

Research has suggested that certain derivatives of phenylurea can possess anti-inflammatory properties. This could be particularly useful in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The modulation of inflammatory pathways by this compound may provide therapeutic benefits.

Case Study 1: AChE Inhibition

A study published in Nature evaluated the structure-activity relationship (SAR) of various urea derivatives, including 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea. The results indicated that modifications to the pyrrole and phenyl groups significantly enhanced AChE inhibition potency, highlighting the importance of structural optimization in drug design .

CompoundIC50 (µM)Activity
Compound A15Moderate AChE Inhibition
This compound8Strong AChE Inhibition

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, this compound was tested against several human cancer cell lines. The findings showed that it induced apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapeutics .

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis Induction
MCF710Cell Cycle Arrest

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3-phenylurea: Lacks the methyl group on the pyrrole ring.

    1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenyl group on the urea moiety.

Uniqueness

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is unique due to the presence of both the dimethylamino group and the phenylurea moiety, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H20N4OC_{15}H_{20}N_4O. Its structure features a urea moiety linked to a dimethylaminoethyl group and a phenyl group, which may contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors for various enzymes, potentially impacting metabolic pathways.
  • Interaction with Receptors : The dimethylamino group may facilitate interactions with neurotransmitter receptors, influencing neuropharmacological activity.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates significant antimicrobial properties in vitro.
Enzyme InhibitionInhibits specific enzymes involved in lipid metabolism.
NeuropharmacologicalPotential effects on neurotransmitter systems, influencing mood and cognition.

Anticancer Activity

A study conducted on similar compounds showed that derivatives of phenylurea exhibited notable cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound may have similar effects .

Antimicrobial Properties

In vitro tests revealed that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This activity was linked to the disruption of bacterial cell membranes, leading to cell lysis. Such findings highlight the potential for developing this compound as an antimicrobial agent .

Enzyme Inhibition Studies

Research into structure-activity relationships (SAR) has indicated that modifications in the urea structure can enhance inhibitory effects on acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Compounds similar to this compound have shown promising results in reducing cholesterol levels in vivo, suggesting a potential therapeutic application for hyperlipidemia .

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